molecular formula C6H2BrNOS2 B1529429 3-Bromothiophene-2-carbonyl isothiocyanate CAS No. 1339908-68-7

3-Bromothiophene-2-carbonyl isothiocyanate

Cat. No.: B1529429
CAS No.: 1339908-68-7
M. Wt: 248.1 g/mol
InChI Key: BQECXOBHUFFGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Bromothiophene-2-carbonyl isothiocyanate typically involves the reaction of 3-bromothiophene-2-carbonyl chloride with potassium thiocyanate in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-Bromothiophene-2-carbonyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Cyclization Reactions: It can be involved in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as solvents such as dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromothiophene-2-carbonyl isothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromothiophene-2-carbonyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the nucleophiles involved .

Comparison with Similar Compounds

3-Bromothiophene-2-carbonyl isothiocyanate can be compared with other thiophene derivatives, such as:

    3-Bromothiophene-2-carboxylic acid: Similar in structure but lacks the isothiocyanate group, leading to different reactivity and applications.

    2-Bromothiophene: A simpler thiophene derivative with different chemical properties and uses.

    Thiophene-2-carbonyl isothiocyanate:

The uniqueness of this compound lies in its combination of the bromine atom and the isothiocyanate group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-bromothiophene-2-carbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrNOS2/c7-4-1-2-11-5(4)6(9)8-3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQECXOBHUFFGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromothiophene-2-carbonyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
3-Bromothiophene-2-carbonyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
3-Bromothiophene-2-carbonyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
3-Bromothiophene-2-carbonyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
3-Bromothiophene-2-carbonyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
3-Bromothiophene-2-carbonyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.